Methyl 3-[(2-{2-[(4-fluorophenyl)sulfonyl]-1-methylhydrazino}acetyl)amino]-2-thiophenecarboxylate
Description
Methyl 3-[(2-{2-[(4-fluorophenyl)sulfonyl]-1-methylhydrazino}acetyl)amino]-2-thiophenecarboxylate is a thiophene-based derivative characterized by a sulfonyl hydrazine moiety and a fluorinated aromatic substituent. Its synthesis involves diazotization of methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate, followed by sulfonation with SO₂ to form an intermediate chlorosulfonyl derivative. Subsequent reaction with morpholine in dimethylformamide (DMF) yields the final compound . Structural elucidation via UV, IR, and NMR spectroscopy confirms its functional groups, including the thiophene carboxylate core and the 4-fluorophenylsulfonyl hydrazine side chain.
Properties
IUPAC Name |
methyl 3-[[2-[[(4-fluorophenyl)sulfonylamino]-methylamino]acetyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O5S2/c1-19(18-26(22,23)11-5-3-10(16)4-6-11)9-13(20)17-12-7-8-25-14(12)15(21)24-2/h3-8,18H,9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPBOAQTXBHLSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(SC=C1)C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-{2-[(4-fluorophenyl)sulfonyl]-1-methylhydrazino}acetyl)amino]-2-thiophenecarboxylate typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the thiophene ring: Starting from a suitable thiophene precursor, the thiophene ring can be functionalized to introduce the carboxylate group.
Introduction of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction to attach the fluorophenyl group to the sulfonyl hydrazine moiety.
Coupling reactions: The final step could involve coupling the intermediate compounds to form the desired product under specific reaction conditions such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-{2-[(4-fluorophenyl)sulfonyl]-1-methylhydrazino}acetyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring and the hydrazine moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The fluorophenyl group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential probe for studying biological processes involving thiophene and hydrazine derivatives.
Medicine: As a candidate for drug development due to its unique structural features.
Industry: As a precursor for the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-{2-[(4-fluorophenyl)sulfonyl]-1-methylhydrazino}acetyl)amino]-2-thiophenecarboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Thiophene Carboxylate Derivatives
- Example Compound (): Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Shared Features: Both compounds contain a methyl thiophenecarboxylate backbone and fluorinated aromatic substituents (4-fluorophenyl vs. 3-fluorophenyl). This structural divergence likely impacts solubility and biological target specificity .
Fluorinated Sulfonamide/Hydrazine Derivatives
- Key Differences: The target compound’s hydrazine-acetyl linkage contrasts with the triazine- or pyrimidine-based sulfonylureas in pesticides. This difference may reduce herbicidal activity but enhance suitability for pharmaceutical applications (e.g., enzyme inhibition) .
Chirality and Isomerism
- Pyrazine Carboxamide Analogs (): Compounds like 3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide exhibit stereoisomerism due to chiral centers, necessitating chiral chromatography for separation.
Functional Group Impact on Bioactivity
- Fluorophenyl Groups: The 4-fluorophenyl substituent in the target compound may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, a feature shared with the 3-fluorophenyl chromenone derivative in .
- Sulfonyl Hydrazine vs. Sulfonylurea: The hydrazine moiety in the target compound could act as a hydrogen bond donor/acceptor, differing from the urea linkage in pesticides (), which primarily engages in hydrophobic interactions .
Biological Activity
Methyl 3-[(2-{2-[(4-fluorophenyl)sulfonyl]-1-methylhydrazino}acetyl)amino]-2-thiophenecarboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 357.37 g/mol. The structure features a thiophene ring, which is known for its diverse biological activities, and a sulfonamide group that enhances its pharmacological properties.
Research indicates that compounds containing thiophene moieties exhibit a range of biological activities, including:
- Anti-cancer Activity : Thiophene derivatives have shown promising results in inducing apoptosis in cancer cells through intrinsic pathways. The compound is believed to generate reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .
- Kinase Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation, thereby hindering tumor growth. This mechanism is particularly relevant in targeting pathways associated with leukemia and lymphoma .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, which may contribute to their overall therapeutic efficacy in treating various diseases .
Biological Activity Data
The following table summarizes the biological activities observed for this compound and related thiophene derivatives:
Case Studies
- Acute Lymphoblastic Leukemia (ALL) : A study highlighted the cytotoxic effects of a thiophene derivative similar to the compound , demonstrating significant cell death in ALL cell lines after 48 hours of treatment. The mechanism involved ROS generation leading to mitochondrial depolarization and apoptosis induction .
- Solid Tumors : Another investigation focused on the anti-cancer properties of thiophene derivatives against solid tumors. These compounds showed potential in inhibiting tumor growth in preclinical models, suggesting their utility as chemotherapeutic agents .
Q & A
Q. Optimization Considerations :
- Purity Control : Use HPLC (≥95% purity) and NMR (e.g., ¹H/¹³C) to validate intermediate stability, particularly for the hydrazine moiety prone to oxidation .
- Yield Improvement : Adjust stoichiometry of sulfonyl chloride to hydrazine (1:1.2 molar ratio) to minimize side products .
How should researchers approach structural characterization to resolve ambiguities in regiochemistry or stereochemistry?
Basic
Advanced spectroscopic and crystallographic methods are essential:
- NMR Analysis : 2D-COSY and HSQC to confirm connectivity between the thiophene ring and acetyl-amino group. Pay attention to splitting patterns for the hydrazino proton (δ 8.2–8.5 ppm) .
- X-ray Crystallography : Resolve potential ambiguities in the sulfonyl-hydrazine geometry (e.g., syn/anti configurations) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
What methodological frameworks are suitable for preliminary biological activity screening of this compound?
Basic
Standardized assays should prioritize target-specific mechanisms:
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria, with MIC values compared to controls like ciprofloxacin .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations, using dose ranges of 1–100 µM .
- Enzyme Inhibition : Fluorometric assays (e.g., trypsin or kinase inhibition) to assess binding kinetics (Km/Vmax shifts) .
How can researchers reconcile contradictions in reported biological activities across studies?
Advanced
Discrepancies often arise from assay conditions or compound stability:
- Assay Variability : Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Metabolite Interference : Conduct stability studies (pH 2–9, 37°C) to identify degradation products via LC-MS .
- Strain/Line Specificity : Compare activity across multiple cell lines or microbial strains to rule out context-dependent effects .
What computational strategies are effective for elucidating the mechanism of action of this compound?
Advanced
Combine molecular modeling and cheminformatics:
- Docking Studies : Use AutoDock Vina to predict binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase) with force fields like AMBER .
- QSAR Modeling : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with bioactivity using descriptors like LogP and polar surface area .
- MD Simulations : Assess conformational stability of the hydrazine linker in aqueous vs. lipid bilayer environments (GROMACS) .
What protocols ensure stability and reproducibility in long-term storage of this compound?
Q. Advanced
- Storage Conditions : Lyophilize and store at -20°C under argon to prevent hydrolysis of the ester group .
- Degradation Monitoring : Quarterly HPLC analysis with a C18 column (acetonitrile/water gradient) to detect hydrolyzed carboxylate forms .
- Solvent Selection : Avoid DMSO for stock solutions due to sulfonyl group reactivity; use anhydrous DMF instead .
How can researchers design SAR studies to improve the potency of this compound?
Advanced
Focus on modular substitutions:
- Sulfonyl Group : Replace 4-fluorophenyl with heterocyclic sulfonamides (e.g., pyridyl) to enhance solubility .
- Hydrazine Linker : Test methyl vs. ethyl substituents to balance steric effects and hydrogen bonding .
- Thiophene Core : Introduce electron-withdrawing groups (e.g., nitro) at position 5 to modulate ring electronics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
